2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is a synthetic compound characterized by its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of 186.17 g/mol, this compound is of interest in medicinal chemistry due to its dual functionality as both an amino acid derivative and a dioxopyrrolidine .
This compound is classified under amino acids and is notable for its pyrrolidine structure, which contributes to its biological properties. It is synthesized through various organic chemistry methods and has applications in multiple scientific fields, including pharmacology and biochemistry.
The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid can be accomplished through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the use of solvents. Advanced techniques such as continuous flow reactors can improve efficiency in industrial settings .
The molecular structure of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid features a pyrrolidine ring fused with an amino acid backbone. The presence of two carbonyl groups in the pyrrolidine enhances its reactivity and potential biological activity.
The compound undergoes various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary based on the desired product but generally involve controlled temperatures and pH levels .
The mechanism of action for 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific biological targets:
Data from various studies indicate that this compound has favorable bioavailability characteristics and can penetrate biological membranes effectively.
The applications of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid are diverse:
This compound's unique properties make it a valuable subject for ongoing research in both academic and industrial settings.
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid represents a strategically engineered hybrid scaffold in modern antiepileptic drug (AED) discovery. Its molecular architecture (C₇H₁₀N₂O₄; MW: 186.17 g/mol) integrates two pharmacophoric elements: a neurotransmitter-mimetic amino acid backbone and a cyclic imide moiety characteristic of established anticonvulsants [1] [2]. This design directly addresses the clinical challenge of pharmacoresistant epilepsy, which affects ~30% of patients and demands agents with enhanced mechanistic breadth [4]. Contemporary medicinal chemistry leverages such hybrid structures to simultaneously modulate multiple pathological targets—notably voltage-gated calcium channels (e.g., T-type Ca²⁺ currents) and synaptic vesicle glycoprotein 2A (SV2A)—thereby overcoming limitations of single-target AEDs [4]. The compound’s dioxopyrrolidinyl group enables hydrophobic interactions with neuronal protein targets, while its ionizable carboxylic acid and amino groups enhance solubility and potential blood-brain barrier permeation [1] [3].
Table 1: Key Identifiers of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 1132672-85-5 | [2] |
Molecular Formula | C₇H₁₀N₂O₄ | [1] |
SMILES Notation | O=C(O)C(N)CN1C(CCC1=O)=O | [2] |
IUPAC Name | 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | [1] [2] |
Molecular Weight | 186.17 g/mol | [2] |
The structural design of 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid embodies a rational hybridization strategy combining three pharmacologically validated components:
This hybridization approach was validated in recent preclinical studies where structurally analogous N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides demonstrated potent activity across maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6Hz seizure models—confirming broad-spectrum efficacy [4]. The compound’s metabolic stability is further enhanced by the absence of easily oxidizable aryl groups, a limitation observed in earlier generation AEDs. Computational analyses predict favorable in vitro metabolic profiles for such hybrids, with minimal CYP3A4 inhibition risk [4].
Table 2: Hybrid Components in Antiseizure Drug Design
Structural Element | Pharmacological Role | Prototype Drug Reference |
---|---|---|
2,5-Dioxopyrrolidin-1-yl | T-type Ca²⁺ channel inhibition | Ethosuximide |
α-Amino acid backbone | SV2A modulation / BBB permeability | Levetiracetam |
N-Benzyl substitution* | Sodium channel slow inactivation | Lacosamide |
Note: Not present in the base compound but used in advanced analogues from research. |
The strategic omission of labile ester groups (cf. methyl ester derivative CAS 1250538-29-4 [5]) enhances metabolic stability, while the free carboxylic acid enables salt formation for improved formulation. This deliberate molecular integration exemplifies the shift toward "single-molecule multitarget" therapeutics in epilepsy treatment, aiming to suppress diverse seizure types while minimizing pharmacokinetic interactions [4]. Future optimization may explore C3-methylated pyrrolidinedione variants or N-benzylamide extensions—modifications shown to augment anticonvulsant potency in hybrid scaffolds while retaining favorable ADMET properties [4].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3